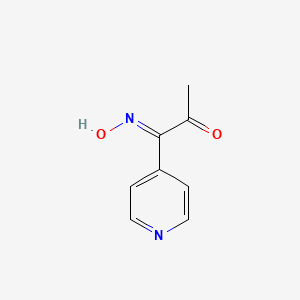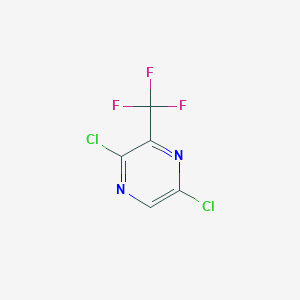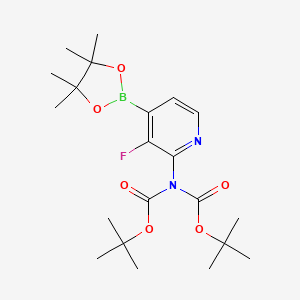
(9-Benzyl-9H-carbazol-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Benzyl-9H-carbazol-3-YL)methanol is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the carbazole ring and a methanol group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol typically involves the following steps:
N-Benzylation of Carbazole: Carbazole is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzylcarbazole.
Formylation: The N-benzylcarbazole is then formylated at the 3-position using a formylating agent like Vilsmeier-Haack reagent.
Reduction: The formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(9-Benzyl-9H-carbazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: (9-Benzyl-9H-carbazol-3-YL)formaldehyde or (9-Benzyl-9H-carbazol-3-YL)carboxylic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Different substituted carbazole derivatives.
科学的研究の応用
(9-Benzyl-9H-carbazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of (9-Benzyl-9H-carbazol-3-YL)methanol is not well-documented. like other carbazole derivatives, it is believed to interact with various molecular targets and pathways, potentially involving DNA intercalation or enzyme inhibition.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, used in the synthesis of various derivatives.
N-Benzylcarbazole: A precursor in the synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol.
(9H-Carbazol-3-YL)methanol: A similar compound without the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and methanol groups, which confer distinct chemical properties and reactivity compared to other carbazole derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
特性
CAS番号 |
481695-70-9 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC名 |
(9-benzylcarbazol-3-yl)methanol |
InChI |
InChI=1S/C20H17NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,22H,13-14H2 |
InChIキー |
DUKGOGPTXHWJTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)CO)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)

![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)



![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
